molecular formula C5H10N4OS B1288394 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-YL)propan-1-OL CAS No. 828295-64-3

3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-YL)propan-1-OL

Cat. No.: B1288394
CAS No.: 828295-64-3
M. Wt: 174.23 g/mol
InChI Key: NUUWIPRZVITIBW-UHFFFAOYSA-N
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Description

3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-YL)propan-1-OL is a useful research compound. Its molecular formula is C5H10N4OS and its molecular weight is 174.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antileishmanial Activity

A derivative of 4-amino-1,2,4-triazole, specifically 4-amino-1-((4-amino-5 mercapto-4H-1,2,4-triazole-3-yl)methyl)-3-(thiophene-2-ylmethyl)-1H-1,2,4-triazole-5(4H)-one, demonstrated significant antileishmanial activity against Leishmania infantum promastigots. This activity was assessed through microdilution broth assay with Alamar Blue Dye, highlighting the potential of such compounds in antiparasitic research (Süleymanoğlu et al., 2017).

Biologically Active Heterocyclic Compounds

The 4-amino-5-mercapto[1,2,4]triazole and its 3-substituted derivatives are noted for their biological relevance, offering access to a new class of biologically active heterocyclic compounds. These compounds are valuable for biomedical applications, and this study provides a comprehensive collection of synthesis methods for 3-substituted-4-amino-5-mercapto[1,2,4]triazoles (Riyadh & Gomha, 2020).

Antifungal Activities

Novel derivatives of 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethan-1-ol synthesized under microwave irradiation exhibited promising antifungal activities. These compounds were tested against Gram-positive, Gram-negative bacteria, and fungi, comparing favorably with standard drugs. This highlights their potential in developing new antimicrobial agents (Haggam, 2021).

Pharmacological Applications

The synthesis and pharmacological study of thiazolidinones and Mannich Bases of 4‐Amino‐3‐mercapto‐5‐pyridin‐3′‐yl‐[1,2,4]‐triazole revealed antimicrobial and antitubercular activities. These compounds offer potential for further exploration in the development of novel pharmacological agents (Dave et al., 2007).

Mechanism of Action

Target of Action

It’s known that triazole compounds often interact with various enzymes and receptors in the body .

Mode of Action

Triazole compounds are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with active sites on target molecules .

Biochemical Pathways

Triazole compounds are known to interfere with a wide range of biochemical processes, often by inhibiting key enzymes or disrupting cellular structures .

Pharmacokinetics

It’s known that the compound is soluble in hot water , which suggests it may have good bioavailability

Result of Action

Some triazole compounds have been found to exhibit antimicrobial activities , suggesting that this compound may also have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s solubility, stability, and interaction with its targets. For instance, this compound is soluble in hot water , suggesting that temperature could influence its solubility and therefore its bioavailability and efficacy.

Future Directions

1,2,4-Triazole derivatives, including “3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-YL)propan-1-OL”, have received substantial attention due to their wide range of biological properties . They have been extensively investigated for their therapeutic applications as drugs . Future research could focus on exploring more biological activities of these compounds and developing them into effective drugs for various diseases .

Properties

IUPAC Name

4-amino-3-(3-hydroxypropyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4OS/c6-9-4(2-1-3-10)7-8-5(9)11/h10H,1-3,6H2,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUWIPRZVITIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=NNC(=S)N1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598866
Record name 4-Amino-5-(3-hydroxypropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828295-64-3
Record name 4-Amino-5-(3-hydroxypropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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